4-Phenyl-1,2-dihydronaphthalene
Overview
Description
4-Phenyl-1,2-dihydronaphthalene is a chemical compound with the formula C16H14 . It is also known by other names such as 1,2-Dihydro-4-phenylnaphthalene, 3,4-Dihydro-1-phenylnaphthalene, 1-Phenyl-3,4-dihydronaphthalene, and 1-Phenyl dialin .
Synthesis Analysis
The synthesis of 4-Phenyl-1,2-dihydronaphthalene derivatives has been achieved through a direct single-electron oxidation of methylenecyclopropanes (MCPs). This process merges visible light photoredox catalysis and cobalt catalysis . The method has been successfully applied to a broad range of substrates .
Molecular Structure Analysis
The molecular structure of 4-Phenyl-1,2-dihydronaphthalene consists of 16 carbon atoms and 14 hydrogen atoms . The molecular weight of the compound is 206.2824 .
Chemical Reactions Analysis
The chemical reactions involving 4-Phenyl-1,2-dihydronaphthalene have been studied extensively. For instance, a visible light-mediated synthesis of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation or MHAT from methylenecyclopropanes has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phenyl-1,2-dihydronaphthalene include a molecular weight of 206.2824 . More specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
1. Visible Light Mediated Synthesis
- Application Summary: 4-Phenyl-1,2-dihydronaphthalene is used in the synthesis of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation or MHAT from methylenecyclopropanes .
- Methods of Application: The process involves the direct single-electron oxidation of methylenecyclopropanes (MCPs) for the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives by merging visible light photoredox catalysis and cobalt catalysis . In MeCN with Et3N·3HF (1.0 equiv.), the fluorination of MCPs can be realized in the presence of 9-mesityl-10-methylacridinium perchlorate and Co (dmgH) 2 PyCl .
- Results/Outcomes: This method affords fluorinated 4-aryl-1,2-dihydronaphthalene derivatives in moderate yields .
2. Synthesis of Novel Dihydronaphthalenes and Benzofluorenes
- Application Summary: 4-Phenyl-1,2-dihydronaphthalene is used in the synthesis of novel dihydronaphthalenes and benzofluorenes .
- Methods of Application: The synthesis involves various traditional synthetic approaches, including the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents .
- Results/Outcomes: Dihydronaphthalene derivatives are useful starting materials for the synthesis of biologically active cyclic molecules . They can undergo bromination, cyclopropanation, dipolar cycloaddition, and epoxidation reactions to afford useful products .
3. Fluorescent Ligands for the Estrogen Receptor
- Application Summary: Dihydronaphthalene derivatives, including 4-Phenyl-1,2-dihydronaphthalene, are used as fluorescent ligands for the estrogen receptor .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the use of these compounds in biochemical assays to study the binding and activity of the estrogen receptor .
- Results/Outcomes: These fluorescent ligands can help researchers understand the function and regulation of the estrogen receptor, which has implications for various health conditions, including breast cancer .
4. Inhibitors of Aldosterone Synthase
- Application Summary: Dihydronaphthalenes have been found to be potent and selective inhibitors of aldosterone synthase (CYP11B2), an enzyme involved in the production of the hormone aldosterone .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the use of these compounds in pharmacological studies to inhibit the activity of aldosterone synthase .
- Results/Outcomes: Inhibiting aldosterone synthase can be beneficial for the treatment of conditions such as congestive heart failure and myocardial fibrosis .
5. Hepatitis C NS5B Polymerase Inhibitors
- Application Summary: Dihydronaphthalene derivatives, including 4-Phenyl-1,2-dihydronaphthalene, exhibit activity as Hepatitis C NS5B polymerase inhibitors .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the use of these compounds in pharmacological studies to inhibit the activity of Hepatitis C NS5B polymerase .
- Results/Outcomes: Inhibiting Hepatitis C NS5B polymerase can be beneficial for the treatment of Hepatitis C .
6. Synthesis of Biologically Active Cyclic Molecules
- Application Summary: Dihydronaphthalene derivatives are useful starting materials for the synthesis of biologically active cyclic molecules .
- Methods of Application: Among the traditional synthetic approaches to these compounds, the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents is one of the most useful and convenient methods .
- Results/Outcomes: Dihydronaphthalenes can undergo bromination, cyclopropanation, dipolar cycloaddition, and epoxidation reactions to afford useful products .
properties
IUPAC Name |
4-phenyl-1,2-dihydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-9,11-12H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTVTLYXBAHXCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225664 | |
Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1,2-dihydronaphthalene | |
CAS RN |
7469-40-1 | |
Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-1,2-dihydronaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenyl-1,2-dihydronaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.